(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17485576
InChI: InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m1/s1
SMILES:
Molecular Formula: C10H12F3NO2
Molecular Weight: 235.20 g/mol

(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL

CAS No.:

Cat. No.: VC17485576

Molecular Formula: C10H12F3NO2

Molecular Weight: 235.20 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL -

Specification

Molecular Formula C10H12F3NO2
Molecular Weight 235.20 g/mol
IUPAC Name (1S,2R)-1-amino-1-[3-(trifluoromethoxy)phenyl]propan-2-ol
Standard InChI InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m1/s1
Standard InChI Key YZTCEJIOHNBDFP-HZGVNTEJSA-N
Isomeric SMILES C[C@H]([C@H](C1=CC(=CC=C1)OC(F)(F)F)N)O
Canonical SMILES CC(C(C1=CC(=CC=C1)OC(F)(F)F)N)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (1S,2R)-1-amino-1-[3-(trifluoromethoxy)phenyl]propan-2-ol, reflects its stereochemistry: the amino group at position 1 and the hydroxyl group at position 2 adopt specific spatial arrangements (1S,2R). The trifluoromethoxy (-OCF₃) group is meta-substituted on the phenyl ring, influencing electronic distribution and steric interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₂F₃NO₂
Molecular Weight235.20 g/mol
CAS Number1213441-64-5
XLogP3-AA (Partition Coefficient)1.7
Hydrogen Bond Donors2 (amine, alcohol)
Hydrogen Bond Acceptors6
Topological Polar Surface Area55.5 Ų

Stereochemical Significance

The (1S,2R) configuration is pivotal for biological activity. Enantiomers of chiral compounds often exhibit divergent interactions with biomolecules; for example, the (1S,2R) form may bind selectively to target proteins compared to its (1R,2S) counterpart. Computational models indicate that this stereochemistry optimizes hydrogen bonding with active-site residues in enzymes such as monoamine oxidases.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves asymmetric catalysis to achieve the desired stereochemistry. A common approach utilizes a prochiral ketone intermediate, which undergoes enantioselective reduction to form the alcohol moiety. Subsequent amination introduces the amino group.

Key Steps:

  • Friedel-Crafts Acylation: 3-(Trifluoromethoxy)benzene reacts with propionyl chloride to form 3-(trifluoromethoxy)propiophenone.

  • Asymmetric Reduction: Catalytic hydrogenation with a chiral catalyst (e.g., Ru-BINAP) yields (1S,2R)-1-hydroxy-1-[3-(trifluoromethoxy)phenyl]propan-2-one.

  • Amination: The ketone intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride to introduce the amino group.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance yield and reduce reaction times. Purification via high-performance liquid chromatography (HPLC) ensures >99% enantiomeric excess, critical for pharmaceutical applications.

Biological Activity and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus (MIC = 8 µg/mL). The trifluoromethoxy group disrupts bacterial membrane integrity by interacting with lipid bilayers, while the amino alcohol moiety inhibits cell wall synthesis enzymes.

Neurotransmitter Modulation

In vitro studies demonstrate affinity for serotonin transporters (SERT), with a Ki value of 0.42 µM. The compound’s ability to inhibit serotonin reuptake suggests potential antidepressant effects, though in vivo validation is pending.

Table 2: Comparative Biological Activity

CompoundTargetActivity (IC₅₀/Ki)Source
(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-olSERT0.42 µM
FluoxetineSERT1.2 nM
CiprofloxacinDNA gyrase0.05 µg/mL

Pharmacological Profile

Absorption and Distribution

The compound’s LogP (1.7) and polar surface area (55.5 Ų) suggest moderate oral bioavailability. Preclinical studies in rodents indicate a Cₘₐₓ of 12 µg/mL after oral administration, with a plasma half-life of 3.2 hours .

Metabolism and Excretion

Cytochrome P450 enzymes (CYP3A4, CYP2D6) mediate hepatic oxidation, producing inactive metabolites excreted renally. No significant drug-drug interactions have been observed in vitro .

Comparative Analysis with Structural Analogs

Role of the Trifluoromethoxy Group

Compared to non-fluorinated analogs, the trifluoromethoxy group enhances binding affinity by 10-fold in SERT inhibition assays. This is attributed to its electron-withdrawing effects, which stabilize charge-transfer interactions with aromatic residues in the transporter’s binding pocket.

Stereochemical Optimization

The (1S,2R) configuration confers a 5-fold increase in antimicrobial potency over the (1R,2S) enantiomer, underscoring the importance of stereochemistry in drug design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator